molecular formula C20H16N4O4 B11385203 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide

3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide

Cat. No.: B11385203
M. Wt: 376.4 g/mol
InChI Key: BPIDZUYEISGGFC-UHFFFAOYSA-N
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Description

3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-[(3-PHENYL-1,2,4-OXADIAZOL-5-YL)METHYL]PROPANAMIDE is a complex organic compound that features a unique combination of isoindoline and oxadiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-[(3-PHENYL-1,2,4-OXADIAZOL-5-YL)METHYL]PROPANAMIDE typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on cost-efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-[(3-PHENYL-1,2,4-OXADIAZOL-5-YL)METHYL]PROPANAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-[(3-PHENYL-1,2,4-OXADIAZOL-5-YL)METHYL]PROPANAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-[(3-PHENYL-1,2,4-OXADIAZOL-5-YL)METHYL]PROPANAMIDE involves its interaction with specific molecular targets. The isoindoline and oxadiazole groups can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-[(3-PHENYL-1,2,4-OXADIAZOL-5-YL)METHYL]PROPANAMIDE lies in its combination of isoindoline and oxadiazole moieties, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H16N4O4

Molecular Weight

376.4 g/mol

IUPAC Name

3-(1,3-dioxoisoindol-2-yl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide

InChI

InChI=1S/C20H16N4O4/c25-16(10-11-24-19(26)14-8-4-5-9-15(14)20(24)27)21-12-17-22-18(23-28-17)13-6-2-1-3-7-13/h1-9H,10-12H2,(H,21,25)

InChI Key

BPIDZUYEISGGFC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)CNC(=O)CCN3C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

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